Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features multiple functional groups, including benzodioxole, pyridine, and ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 4,7-dimethoxy-1,3-benzodioxole, 3-ethoxy-4-methoxybenzylamine, and ethyl 4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarboxylate. Key steps in the synthesis may involve:
- Formation of the benzodioxole intermediate through methoxylation.
- Coupling of the benzodioxole intermediate with the benzylamine derivative.
- Esterification and cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or ester groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(3-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but different substituents on the benzylamine moiety.
ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Similar structure with variations in the ethoxy and methoxy groups.
The uniqueness of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H34N2O11 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxyphenyl)methylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C30H34N2O11/c1-6-40-21-10-16(8-9-20(21)37-3)13-31-23(33)12-17(24-25(34)19(14-32-29(24)35)30(36)41-7-2)18-11-22(38-4)27-28(26(18)39-5)43-15-42-27/h8-11,14,17H,6-7,12-13,15H2,1-5H3,(H,31,33)(H2,32,34,35) |
InChI Key |
GNTDPIZZCNCAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C(=CNC4=O)C(=O)OCC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.